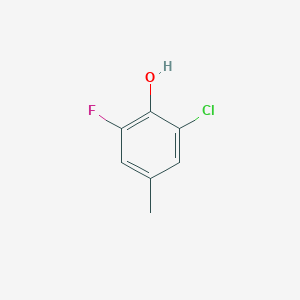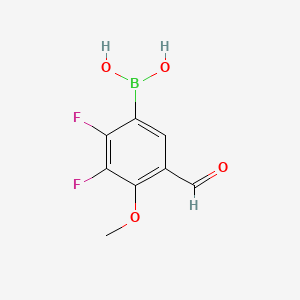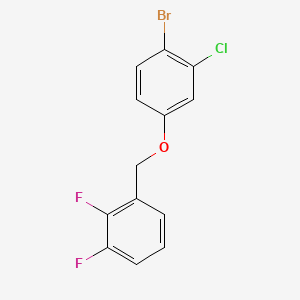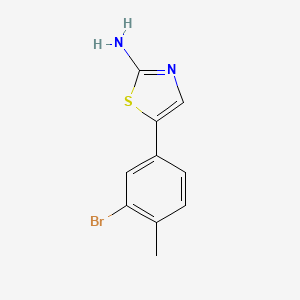![molecular formula C14H14F3NO3 B14028275 2,2,2-trifluoro-N-[2-(2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-4-yl)ethyl]acetamide](/img/structure/B14028275.png)
2,2,2-trifluoro-N-[2-(2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-4-yl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Step 1: Reaction of the tetrahydrofurobenzofuran intermediate with a trifluoroacetylating agent, such as trifluoroacetic anhydride, under basic conditions.
Step 2: Purification of the final product using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-[2-(2,3,6,7-tetrahydrofuro2,3-fbenzofuran-4-yl)ethyl]acetamide typically involves multiple steps
-
Preparation of Tetrahydrofurobenzofuran Intermediate
Step 1: Cyclization of a suitable precursor to form the furobenzofuran ring system.
Step 2: Reduction of the furobenzofuran to obtain the tetrahydrofurobenzofuran.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-N-[2-(2,3,6,7-tetrahydrofuro2,3-fbenzofuran-4-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
2,2,2-Trifluoro-N-[2-(2,3,6,7-tetrahydrofuro2,3-fbenzofuran-4-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel chemical reactions and mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,2,2-trifluoro-N-[2-(2,3,6,7-tetrahydrofuro2,3-fbenzofuran-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form strong hydrogen bonds and interact with active sites of enzymes or receptors. The tetrahydrofurobenzofuran moiety may enhance the compound’s binding affinity and specificity.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It may bind to receptors, modulating their activity and influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroacetamide: A simpler analog with similar trifluoroacetamide functionality but lacking the complex furobenzofuran structure.
2,2,2-Trifluoro-N-methyl-N-(trifluoroacetyl)acetamide: Another trifluoroacetamide derivative with different substituents.
Uniqueness
2,2,2-Trifluoro-N-[2-(2,3,6,7-tetrahydrofuro2,3-fbenzofuran-4-yl)ethyl]acetamide is unique due to its combination of trifluoroacetamide and tetrahydrofurobenzofuran moieties. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C14H14F3NO3 |
|---|---|
Poids moléculaire |
301.26 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-[2-(2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-4-yl)ethyl]acetamide |
InChI |
InChI=1S/C14H14F3NO3/c15-14(16,17)13(19)18-4-1-10-9-3-6-20-11(9)7-8-2-5-21-12(8)10/h7H,1-6H2,(H,18,19) |
Clé InChI |
RRNHQRSSIOHLDK-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(C3=C(C=C21)OCC3)CCNC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 7-(Morpholin-2-Yl)Pyrazolo[1,5-A]Pyrimidine-3-Carboxylate](/img/structure/B14028197.png)

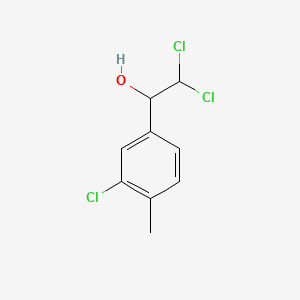
![Benzyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14028214.png)
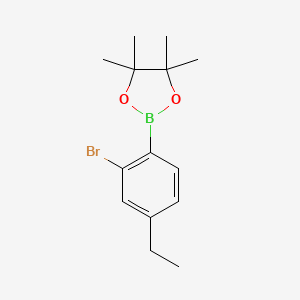
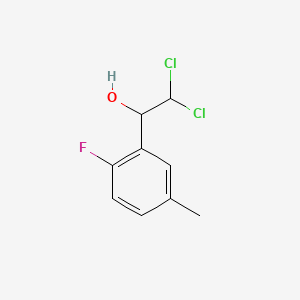
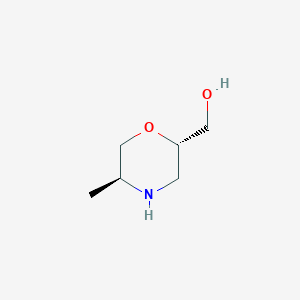
![2,2-dideuterio-2-[(4-deuteriophenyl)methoxy]-N,N-dimethylacetamide](/img/structure/B14028235.png)
